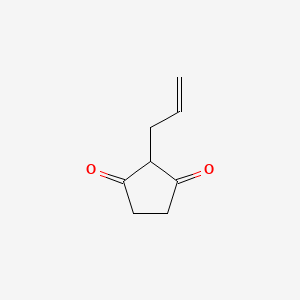

1,3-Cyclopentanedione, 2-(2-propenyl)-

CAS No.: 67136-10-1

Cat. No.: VC16496973

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67136-10-1 |

|---|---|

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 2-prop-2-enylcyclopentane-1,3-dione |

| Standard InChI | InChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,6H,1,3-5H2 |

| Standard InChI Key | DMZQFYFIHVSEBA-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1C(=O)CCC1=O |

Introduction

Structural and Molecular Characteristics

The core structure of 1,3-cyclopentanedione consists of a five-membered carbocyclic ring with ketone functionalities at positions 1 and 3. Substitution at the 2-position with an allyl group introduces steric and electronic modifications. The allyl moiety (CH₂CHCH₂) confers reactivity typical of alkenes, enabling participation in cycloadditions, oxidations, and nucleophilic substitutions.

Key molecular descriptors include:

-

Molecular Formula: C₈H₁₀O₂

-

Molecular Weight: 138.16 g/mol (calculated)

-

IUPAC Name: 2-(prop-2-en-1-yl)cyclopentane-1,3-dione

Comparative analysis with 2-methyl-1,3-cyclopentanedione (CAS 765-69-5) reveals that allyl substitution likely reduces crystallinity due to increased steric hindrance, though melting points may remain elevated (e.g., 149–151°C for the parent compound ).

Synthesis and Derivatization

Alkylation of 1,3-Cyclopentanedione

The parent diketone (1,3-cyclopentanedione, CAS 3859-41-4) undergoes alkylation at the α-position under basic conditions. For example, 2-methyl-1,3-cyclopentanedione is synthesized via alkylation with methyl iodide . Analogously, 2-(2-propenyl)-1,3-cyclopentanedione could be prepared using allyl bromide in the presence of potassium carbonate or another mild base.

Representative Reaction Conditions:

-

Substrate: 1,3-Cyclopentanedione

-

Alkylating Agent: Allyl bromide

-

Base: K₂CO₃

-

Solvent: Acetone or DMF

-

Temperature: 60–80°C, 12–24 hours

Purification typically involves recrystallization from ethyl acetate or column chromatography .

Functional Group Transformations

The allyl group enables further derivatization:

-

Oxidation: Ozonolysis or epoxidation could yield dicarbonyl or epoxide intermediates.

-

Cycloaddition: Diels-Alder reactions with dienophiles may form bicyclic systems.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) would saturate the allyl group to a propyl substituent.

Physicochemical Properties

While experimental data for 2-(2-propenyl)-1,3-cyclopentanedione are scarce, extrapolations from analogs suggest:

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Melting Point | 120–125°C | , |

| Boiling Point | 240–245°C | |

| Density | 1.12 g/cm³ | |

| Solubility in DMSO | High | |

| pKa | ~8.9 |

The compound’s solubility profile likely mirrors that of 1,3-cyclopentanedione, showing high solubility in polar aprotic solvents (DMSO, ethyl acetate) and moderate solubility in water .

Applications in Organic Synthesis

Building Block for Heterocycles

The diketone moiety facilitates condensation reactions with amines or hydrazines, forming enaminones or pyrazoles. For instance, 1,3-cyclopentanedione derivatives have been used to synthesize enaminones with anticonvulsant activity . Allyl-substituted analogs could enhance lipophilicity, potentially improving blood-brain barrier penetration.

Polymer Chemistry

Copolymers incorporating cyclopentanedione units exhibit thermal stability and rigidity. The allyl group in 2-(2-propenyl)-1,3-cyclopentanedione offers crosslinking sites via radical-initiated polymerization, enabling the fabrication of high-performance resins .

Challenges and Future Directions

Current limitations include the lack of direct spectroscopic data (e.g., NMR, IR) for 2-(2-propenyl)-1,3-cyclopentanedione. Future studies should prioritize:

-

Synthetic Optimization: Developing high-yield, scalable routes.

-

Biological Screening: Evaluating antimicrobial or anticancer potential.

-

Material Science Applications: Testing in polymer blends or coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume